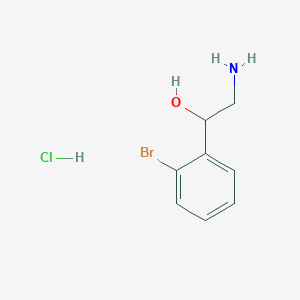

2-Amino-1-(2-bromophenyl)ethanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(2-bromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHCGEXTDYAMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Validated Approach to the Synthesis and Characterization of 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride (CAS No: 71095-20-0), a key intermediate in pharmaceutical research and development.[1][2] Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical process parameters and analytical techniques. We present a robust, self-validating workflow that integrates a high-yield synthetic protocol with a multi-faceted analytical framework, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and elemental analysis. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently produce and verify this compound, ensuring the integrity and reproducibility of their scientific endeavors.

Strategic Overview: Synthesis Rationale and Workflow

The successful synthesis of a target molecule is not merely about achieving the final product but about establishing a reproducible and verifiable process. The chosen synthetic pathway for this compound is predicated on the selective reduction of an α-aminoketone precursor. This strategy is favored for its operational simplicity, use of readily available reagents, and typically high yields.

The overall process is a two-step sequence:

-

Amination of a Precursor: Synthesis of the intermediate, 2-amino-1-(2-bromophenyl)ethanone hydrochloride, often via a method like the Delepine reaction from 2-bromoacetophenone.[3]

-

Selective Carbonyl Reduction: Reduction of the ketone functionality of the intermediate to a secondary alcohol, yielding the target amino alcohol.

This guide focuses primarily on the critical reduction step and the subsequent comprehensive characterization, as this is the pivotal transformation that yields the final product. The entire workflow is designed as a self-validating system, where the outcomes of the characterization stage serve as the ultimate confirmation of the synthesis's success.

Figure 1: High-level workflow for the synthesis of the target compound.

Synthesis Protocol: A Step-by-Step Guide

This protocol details the reduction of 2-amino-1-(2-bromophenyl)ethanone hydrochloride. The causality behind each step is explained to provide a deeper understanding of the process.

Rationale for Reagent Selection:

-

Sodium Borohydride (NaBH₄): Chosen for its chemoselectivity. It readily reduces ketones and aldehydes while typically not affecting other functional groups like the aromatic bromine. Its mild nature and ease of handling make it ideal for this transformation.

-

Methanol (MeOH): Serves as an excellent protic solvent that solubilizes the aminoketone hydrochloride salt and the NaBH₄. It also participates in the reaction mechanism by protonating the intermediate alkoxide.

Experimental Protocol

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-(2-bromophenyl)ethanone hydrochloride (1 equivalent).

-

Add methanol (approx. 10 mL per gram of starting material) to dissolve the solid.

-

Cool the flask to 0-5 °C using an ice-water bath. Causality: This initial cooling is crucial to moderate the exothermic reaction upon addition of the reducing agent, preventing potential side reactions.

-

-

Reduction:

-

Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Causality: The extended stirring ensures the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Cool the mixture back to 0-5 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄. Continue adding until the effervescence ceases and the pH is acidic.

-

Neutralize the solution by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9. Causality: This step converts the amine hydrochloride salt to its free base form, which is soluble in organic solvents for extraction.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Amino-1-(2-bromophenyl)ethanol as a free base.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude free base in a minimal amount of diethyl ether or isopropanol.

-

Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

-

Comprehensive Characterization: The Self-Validating Framework

Characterization is the cornerstone of chemical synthesis, providing definitive proof of a molecule's identity, structure, and purity.[4][5][6] Each analytical technique offers a unique piece of the puzzle, and together they form a self-validating system that confirms the successful outcome of the synthesis protocol.

Figure 2: Interrelation of analytical techniques for product validation.

Physicochemical Properties

The physical properties of the synthesized compound are the first indicators of its identity and purity.

| Property | Expected Value | Purpose |

| Appearance | White to off-white solid | Preliminary identification |

| Molecular Formula | C₈H₁₁BrClNO | Defines the elemental composition.[1] |

| Formula Weight | 252.54 g/mol | Calculated from the molecular formula.[1] |

| Melting Point | ~245 °C (decomposes) | A sharp melting point range indicates high purity.[7] |

Spectroscopic and Spectrometric Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule.[5] The spectrum of the product is expected to show characteristic absorption bands confirming the presence of the hydroxyl and amino groups.

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 3200-3400 (broad) | O-H (Alcohol) | Stretching, indicative of hydroxyl group. |

| 2800-3100 (broad) | N-H (Amine salt) | Stretching, characteristic of the hydrochloride salt. |

| 2850-2960 | C-H (Aliphatic) | Stretching from the ethanol backbone. |

| ~3050 | C-H (Aromatic) | Aromatic C-H stretching. |

| 1000-1100 | C-O (Alcohol) | C-O stretching of the secondary alcohol. |

| 550-750 | C-Br (Aryl bromide) | C-Br stretching. |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.

¹H NMR (Proton NMR) - Expected Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6-7.8 | m | 2H | Ar-H | Protons on the bromophenyl ring. |

| ~7.2-7.4 | m | 2H | Ar-H | Protons on the bromophenyl ring. |

| ~5.0-5.2 | dd | 1H | CH-OH | Methine proton adjacent to OH and NH₂. |

| ~3.0-3.3 | m | 2H | CH₂-NH₃⁺ | Methylene protons adjacent to the amino group. |

| Broad Singlet | s | 3H | -NH₃⁺ | Protons of the ammonium salt. |

| Broad Singlet | s | 1H | -OH | Alcohol proton. |

¹³C NMR (Carbon NMR) - Expected Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 | Ar C-Br | Quaternary carbon attached to bromine. |

| ~122-132 | Ar CH | Aromatic carbons. |

| ~70 | CH-OH | Carbon bearing the hydroxyl group. |

| ~58 | CH₂-NH₃⁺ | Carbon bearing the amino group. |

3.2.3. Mass Spectrometry (MS)

MS determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. For this analysis, the free base (C₈H₁₀BrNO, MW ~216.07 g/mol ) is typically observed.[8]

| m/z Value | Ion | Significance |

| 215/217 | [M+H]⁺ | Protonated molecular ion peak of the free base, showing the characteristic isotopic pattern for bromine (~1:1 ratio for ⁷⁹Br and ⁸¹Br). |

| 198/200 | [M+H-H₂O]⁺ | Loss of water from the molecular ion, a common fragmentation for alcohols. |

Elemental Analysis

Elemental analysis provides quantitative verification of the mass percentages of carbon, hydrogen, and nitrogen in the pure sample. The experimental values must align closely with the theoretical values calculated from the molecular formula.

| Element | Theoretical % |

| Carbon (C) | 38.04% |

| Hydrogen (H) | 4.79% |

| Nitrogen (N) | 5.55% |

Conclusion

This guide has outlined a robust and verifiable pathway for the synthesis and characterization of this compound. By understanding the rationale behind each step of the synthesis and employing a comprehensive suite of analytical techniques, researchers can ensure the production of high-purity material. The integration of synthesis with multi-faceted characterization creates a self-validating workflow, which is essential for achieving the standards of accuracy, reliability, and trustworthiness required in modern drug discovery and development.

References

-

The Pharma Innovation Journal. (2018). Pharmaceutical analysis techniques. [Link]

-

National Institutes of Health (NIH). (2020). Reliable Characterization of Organic & Pharmaceutical Compounds with High Resolution Monochromated EEL Spectroscopy. [Link]

-

Research and Reviews. (2024). Chemical Characterization Techniques: Identifying Composition and Structure. [Link]

-

Eurofins Scientific. (2024). Characterization for Pharmaceutical Products. [Link]

-

ResearchGate. (2017). 2′-Amino-5′-bromoacetophenone. [Link]

-

PubChem. (n.d.). 2-Amino-1-(4-bromophenyl)-1-ethanol. [Link]

-

BuyersGuideChem. (n.d.). 2-Amino-1-(2-bromophenyl)ethanol. [Link]

-

PubChem. (n.d.). 2-Amino-2-(2-bromophenyl)ethanol. [Link]

-

University of Calgary. (n.d.). Sample IR spectra. [Link]

Sources

- 1. This compound 95% | CAS: 71095-20-0 | AChemBlock [achemblock.com]

- 2. 2-Amino-1-(2-bromophenyl)ethanol | C8H10BrNO - BuyersGuideChem [buyersguidechem.com]

- 3. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. rroij.com [rroij.com]

- 6. Characterization for Pharmaceutical Products - Eurofins Scientific [eurofins.com]

- 7. echemi.com [echemi.com]

- 8. 2-Amino-2-(2-bromophenyl)ethanol | C8H10BrNO | CID 14853184 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physicochemical properties of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride"

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride

Introduction

This compound is a member of the phenylethanolamine class of compounds, which are characterized by a phenyl ring, an ethanolamine backbone, and various substituents. This particular derivative features a bromine atom at the ortho-position of the phenyl ring and is supplied as a hydrochloride salt. The strategic placement of the bromine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for researchers in medicinal chemistry and drug development. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.[1]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It also outlines detailed, field-proven experimental protocols for researchers to determine these properties in their own laboratories. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Physicochemical Properties Summary

The following table summarizes the available and predicted physicochemical data for this compound. It is important to note that experimental data for this specific isomer is limited, and some values are for related isomers or are computationally predicted.

| Property | Value | Source & Notes |

| IUPAC Name | 2-amino-1-(2-bromophenyl)ethan-1-ol hydrochloride | [2] |

| Molecular Formula | C₈H₁₁BrClNO | [2] |

| Formula Weight | 252.54 g/mol | [2] |

| CAS Number | 71095-20-0, 849928-37-6 | [2][3] |

| Physical Form | Solid | [3] |

| Melting Point | 245°C (decomposes) | [4] (Note: This is for the 3-bromo isomer) |

| Predicted LogP | 1.14 | [3] |

| Purity | Typically ≥95% | [2][3] |

Detailed Physicochemical Characterization

Melting Point Analysis

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Profile: The sample is heated at a rapid rate until the temperature is approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. For compounds that decompose, the temperature at which decomposition (e.g., charring) is observed is noted.[4]

Solubility Profile

Understanding the solubility of a compound in various solvents is fundamental for its formulation and biological testing. As a hydrochloride salt, its aqueous solubility is expected to be pH-dependent.

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol) in a sealed vial.

-

Agitation: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

-

Quantification: A filtered aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

Caption: Workflow for Solubility Determination

Acid Dissociation Constant (pKa)

The pKa value is crucial as it governs the ionization state of the molecule at different pH values, which in turn affects its solubility, absorption, and receptor binding. For this compound, the pKa of the primary amine is of interest.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water or a suitable co-solvent system.

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 2-bromophenyl group, which will exhibit complex splitting patterns due to their coupling and the influence of the bromine substituent. The protons of the ethanolamine backbone (CH-OH, CH₂-NH₂) will appear as multiplets. The hydroxyl and amine protons may be broad and their chemical shifts can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbons of the brominated phenyl ring will appear in the aromatic region (typically 120-140 ppm), with the carbon attached to the bromine atom being significantly influenced. The carbons of the ethanolamine side chain will be in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: For the primary amine, two bands may be observed in the 3300-3500 cm⁻¹ region.

-

C-H Stretch (Aromatic): Signals will appear above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals will appear below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

-

C-O Stretch: An absorption band for the alcohol C-O bond is expected around 1050-1150 cm⁻¹.

-

C-Br Stretch: A signal in the fingerprint region, typically around 500-600 cm⁻¹, may be attributed to the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-Amino-1-(2-bromophenyl)ethanol, the molecular ion peak corresponding to the free base (C₈H₁₀BrNO) would be expected. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the compound and for quantifying it in various assays.

General Protocol: Reversed-Phase HPLC for Purity Assessment

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 220 nm or 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30°C.

Stability Profile

For drug development, understanding the stability of a compound under various stress conditions is mandated by regulatory agencies to identify potential degradation products and establish degradation pathways.

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing.

Experimental Protocol: ICH-Guided Forced Degradation

-

Acid Hydrolysis: The compound is dissolved in 0.1 M HCl and heated (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: The compound is dissolved in 0.1 M NaOH and kept at room temperature or gently heated.

-

Oxidative Degradation: The compound is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 105°C) in a calibrated oven.

-

Photolytic Degradation: The compound (in solid and solution form) is exposed to UV and visible light in a photostability chamber.

-

Analysis: Samples from each stress condition are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Caption: Forced Degradation Study Workflow

Conclusion

References

-

PubChem. (n.d.). 2-Amino-2-(2-bromophenyl)ethanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Amino-1-(2-bromophenyl)ethanol (CAS No. 71095-20-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-1-(2-bromophenyl)ethanol, a chiral amino alcohol with significant potential as a key intermediate in the synthesis of pharmacologically active compounds. Drawing upon established chemical principles and available data on analogous structures, this document will delve into its chemical properties, synthesis, potential biological significance, and the analytical methodologies crucial for its characterization.

Core Chemical Identity and Physicochemical Properties

2-Amino-1-(2-bromophenyl)ethanol, identified by the CAS number 71095-20-0, is a member of the phenylethanolamine class of compounds. Its structure is characterized by a phenyl ring substituted with a bromine atom at the ortho position, and an ethanolamine side chain. This arrangement confers chirality upon the molecule, with the stereocenter at the carbon atom bearing the hydroxyl group.

| Property | Value | Source |

| CAS Number | 71095-20-0 | [1][2] |

| Molecular Formula | C₈H₁₀BrNO | [1][2] |

| Molecular Weight | 216.08 g/mol | [1] |

| MDL Number | MFCD08544088 | [2] |

| Boiling Point (Predicted) | 342 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.539 g/cm³ | [1] |

The presence of both an amino group and a hydroxyl group makes 2-Amino-1-(2-bromophenyl)ethanol a versatile building block in organic synthesis. The bromine atom on the phenyl ring further enhances its utility, providing a handle for various cross-coupling reactions to introduce additional molecular complexity.

Synthesis and Stereochemistry: A Gateway to Chiral Pharmaceuticals

The synthesis of 2-Amino-1-(2-bromophenyl)ethanol and its analogs is a critical step in the development of enantiomerically pure pharmaceuticals. The chiral nature of this compound is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 2-Amino-1-(2-bromophenyl)ethanol points to 2-bromoacetophenone as a readily available starting material. The key transformations would involve the introduction of the amino and hydroxyl functionalities.

Caption: Retrosynthetic analysis of 2-Amino-1-(2-bromophenyl)ethanol.

Representative Synthetic Protocol

Step 1: Amination of 2-Bromoacetophenone

The synthesis would likely commence with the amination of 2-bromoacetophenone. This can be achieved through various methods, such as a Gabriel synthesis or by direct reaction with an ammonia equivalent, followed by reduction.

Step 2: Reduction of the Carbonyl Group

The resulting α-aminoketone can then be reduced to the corresponding amino alcohol. The choice of reducing agent is critical to control the stereochemistry of the product. For a racemic mixture, a standard reducing agent like sodium borohydride would suffice.

Step 3: Enantioselective Synthesis or Resolution

Given the importance of chirality, an enantioselective synthesis is highly desirable. This can be achieved through several strategies:

-

Chiral Reducing Agents: Employing chiral reducing agents, such as those derived from boranes in the presence of chiral ligands, can directly yield an enantiomerically enriched product.

-

Biocatalysis: The use of microorganisms or isolated enzymes (e.g., ketoreductases) can offer high enantioselectivity in the reduction of the α-aminoketone.

-

Chiral Resolution: If a racemic mixture is synthesized, it can be resolved into its constituent enantiomers using classical methods, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.

The enantiomeric purity of the final product is crucial and would be assessed using techniques like chiral High-Performance Liquid Chromatography (HPLC).

Biological Significance and Therapeutic Potential

2-Amino-1-(2-bromophenyl)ethanol serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its structural framework is found in molecules designed to possess sedative, anxiolytic, and anticonvulsant properties.[1] Furthermore, its derivatives are explored for their neuromodulatory effects and for studying neurotransmitter receptors.[1]

Potential Mechanisms of Action

While the specific molecular targets of 2-Amino-1-(2-bromophenyl)ethanol itself are not well-documented, the phenylethanolamine scaffold is known to interact with various receptors and enzymes. For instance, derivatives of the closely related 2-amino-2-phenylethanol have been developed as potent and selective β2-adrenoceptor agonists. One such derivative, 2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile, exhibited an EC50 of 0.25 nM in stimulating β2-adrenoceptor-mediated cellular cAMP production. This suggests that derivatives of 2-Amino-1-(2-bromophenyl)ethanol could potentially be designed to target adrenoceptors or other G-protein coupled receptors.

The bromophenyl moiety also opens avenues for the development of selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds.[3] The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

Caption: Potential molecular targets for derivatives of 2-Amino-1-(2-bromophenyl)ethanol.

Structure-Activity Relationships (SAR)

The development of bioactive compounds from the 2-Amino-1-(2-bromophenyl)ethanol scaffold would heavily rely on systematic Structure-Activity Relationship (SAR) studies. Key areas for modification and investigation include:

-

Stereochemistry: The absolute configuration at the chiral center is expected to have a profound impact on biological activity.

-

Substitution on the Amino Group: N-alkylation or N-acylation can significantly alter the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

-

Modification of the Phenyl Ring: The bromine atom can be replaced with other substituents or used as a point for further elaboration through cross-coupling reactions to explore the effects on target binding and selectivity.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of 2-Amino-1-(2-bromophenyl)ethanol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of this compound.

-

Reversed-Phase HPLC: For purity assessment, a reversed-phase HPLC method would be employed, likely using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Detection would typically be performed using a UV detector, monitoring at a wavelength where the phenyl ring exhibits strong absorbance.

-

Chiral HPLC: To determine the enantiomeric excess, a chiral stationary phase (CSP) is required. The choice of the CSP and mobile phase would need to be optimized to achieve baseline separation of the enantiomers.

A general HPLC method for the analysis of bromophenolic compounds has been reported using a C8 column with a water/acetonitrile gradient containing trifluoroacetic acid, with UV detection at 210 nm.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum would provide key information about the number and connectivity of protons in the molecule. Expected signals would include aromatic protons in the downfield region, a methine proton adjacent to the hydroxyl group, and methylene protons of the ethanolamine side chain. The hydroxyl and amino protons may appear as broad signals and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. The carbon attached to the bromine atom would be expected to have a characteristic chemical shift.

For the related compound 2-butanol, the α-carbon (bearing the hydroxyl group) resonates in the 50-80 ppm range, while β-carbons are in the 20-40 ppm range.[5] Similar trends would be expected for 2-Amino-1-(2-bromophenyl)ethanol.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Safety and Handling

While specific toxicity data for 2-Amino-1-(2-bromophenyl)ethanol is limited, it is prudent to handle this compound with care, following standard laboratory safety procedures. As a class, brominated organic compounds can have varying toxicological profiles, with some being identified as endocrine disruptors and having potential neurodevelopmental effects.[6][7] Phenylethanolamines can exhibit cardiovascular activity.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Future Perspectives

2-Amino-1-(2-bromophenyl)ethanol represents a valuable and versatile chiral building block for the synthesis of novel therapeutic agents. Future research efforts should focus on:

-

Development of Efficient and Scalable Enantioselective Syntheses: This will be crucial for the cost-effective production of enantiomerically pure derivatives for preclinical and clinical studies.

-

Elucidation of Specific Biological Targets: In-depth pharmacological studies are needed to identify the specific molecular targets of derivatives of this compound and to understand their mechanisms of action.

-

Comprehensive Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of new drug candidates derived from this scaffold will be essential for their progression through the drug development pipeline.

The continued exploration of the chemical space around 2-Amino-1-(2-bromophenyl)ethanol holds significant promise for the discovery of new and improved treatments for a range of disorders, particularly those affecting the central nervous system.

References

-

MySkinRecipes. 2-Amino-1-(2-bromophenyl)ethanol. Available from: [Link]

-

MySkinRecipes. (2S)-2-Amino-2-(3-bromophenyl)ethanol. Available from: [Link]

-

PubMed. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. Available from: [Link]

-

PubMed. Brominated flame retardants, a cornelian dilemma. Available from: [Link]

-

BuyersGuideChem. 2-Amino-1-(2-bromophenyl)ethanol | C8H10BrNO. Available from: [Link]

-

PubMed. Health toxicity effects of brominated flame retardants: From environmental to human exposure. Available from: [Link]

-

Wikipedia. Phenylethanolamine. Available from: [Link]

-

MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available from: [Link]

-

OpenOChem Learn. Alcohols. Available from: [Link]

Sources

- 1. 2-Amino-1-(2-bromophenyl)ethanol [myskinrecipes.com]

- 2. 2-Amino-1-(2-bromophenyl)ethanol | C8H10BrNO - BuyersGuideChem [buyersguidechem.com]

- 3. (2S)-2-Amino-2-(3-bromophenyl)ethanol [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. Alcohols | OpenOChem Learn [learn.openochem.org]

- 6. Brominated flame retardants, a cornelian dilemma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylethanolamine - Wikipedia [en.wikipedia.org]

Racemic vs. Enantiopure 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride: A Guide for Drug Development Professionals

An In-Depth Technical Guide:

Abstract

In the landscape of modern pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail but a critical determinant of its efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive technical analysis of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride, a chiral amino alcohol and valuable synthetic intermediate.[1][2][3] We will navigate the fundamental distinctions between its racemic and enantiopure forms, addressing the core scientific principles and practical methodologies that underpin the transition from a simple mixture to a refined, single-enantiomer entity. This document is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge, detailed protocols, and critical insights required to make informed decisions in the synthesis, resolution, analysis, and application of this and similar chiral molecules.

The Imperative of Chirality in Pharmacology

At the heart of this discussion is the concept of chirality . A molecule is chiral if it is non-superimposable on its mirror image, much like a left and right hand. These non-superimposable mirror images are called enantiomers .[4] While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral environments, their three-dimensional arrangement causes them to interact differently with other chiral entities, most notably the enzymes, receptors, and transporters in the human body.[5][6]

A 1:1 mixture of two enantiomers is known as a racemic mixture or racemate . For decades, many chiral drugs were developed and marketed as racemates. However, regulatory bodies like the U.S. Food and Drug Administration (FDA) now emphasize the need to characterize the individual enantiomers and justify the development of a racemate over a single enantiomer.[7][8][9][10] This is because the two enantiomers can have vastly different biological dispositions:

-

Eutomer : The enantiomer with the desired therapeutic activity.[5]

-

Distomer : The other enantiomer, which may be less active, inactive, or, in some cases, responsible for undesirable side effects or even toxicity.[5]

Therefore, developing a single-enantiomer drug—an enantiopure product—can lead to a more potent and safer therapeutic with a cleaner pharmacological profile and potentially a lower required dose.[5][11]

Synthesis of Racemic 2-Amino-1-(2-bromophenyl)ethanol

The journey typically begins with the synthesis of the racemic mixture, as it is often the most straightforward and cost-effective route. A common strategy involves the reduction of a prochiral α-aminoketone. The planarity of the ketone's carbonyl group allows a reducing agent to attack from either face with roughly equal probability, leading to a 50:50 mixture of the (R)- and (S)-alcohols.[12]

Experimental Protocol: Racemic Synthesis

-

Amination: To a solution of 2-bromo-1-(2-bromophenyl)ethan-1-one in a suitable solvent like acetonitrile, add an amine source (e.g., ammonium hydroxide or hexamethylenetetramine).[13]

-

Reaction Monitoring: Stir the mixture at room temperature for 16-24 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

-

Intermediate Isolation: Upon completion, isolate the crude α-aminoketone intermediate by filtration or extraction.

-

Reduction: Dissolve the crude α-aminoketone in an alcoholic solvent (e.g., methanol) and cool the mixture in an ice bath.

-

Reagent Addition: Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the cooled solution.

-

Quenching and Workup: After the reaction is complete (monitored by TLC), quench carefully with water or dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purification & Salt Formation: Purify the crude amino alcohol by flash column chromatography. To form the hydrochloride salt for improved stability and handling, dissolve the purified free base in a solvent like diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate the salt.

The Chiral Divide: Methods for Enantiomeric Resolution

Once the racemate is in hand, the critical step is to separate the enantiomers. This process is known as chiral resolution . The two most prevalent industrial-scale methods are diastereomeric salt crystallization and chiral chromatography.

Diastereomeric Salt Formation

This classical method relies on a simple, powerful principle: while enantiomers are physically identical, diastereomers are not.[14] By reacting the racemic amino alcohol (a base) with an enantiomerically pure chiral acid (the resolving agent), a pair of diastereomeric salts is formed.

(R/S)-Amine + (R)-Acid → (R)-Amine·(R)-Acid + (S)-Amine·(R)-Acid

These two salts have different crystal structures, solubilities, and melting points, allowing one to be selectively crystallized from a suitable solvent, leaving the other in the mother liquor.[14][15][16]

Experimental Protocol: Resolution via Diastereomeric Salt Crystallization

-

Resolving Agent Selection: Choose an appropriate and commercially available chiral acid, such as (+)-di-p-toluoyl-D-tartaric acid, which is known to be effective for resolving amino alcohols.[17]

-

Salt Formation: Dissolve one equivalent of racemic 2-Amino-1-(2-bromophenyl)ethanol in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a stoichiometric amount (often 0.5 equivalents) of the chiral resolving agent in the same solvent, heating gently if necessary.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C), to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane). Add a base (e.g., 1 M NaOH) to neutralize the chiral acid and liberate the free amino alcohol, which will partition into the organic layer.

-

Final Isolation: Separate the organic layer, dry it, and evaporate the solvent to yield the enantiomerically enriched amino alcohol. The enantiomeric excess (e.e.) should be determined at this stage.

-

Optimization: The process can be optimized by screening different solvents and recrystallizing the salt multiple times to improve enantiomeric purity.[16]

Chiral Chromatography

Chiral chromatography offers a more direct and often faster method for separation. The principle involves the differential interaction of enantiomers with a Chiral Stationary Phase (CSP) packed into a High-Performance Liquid Chromatography (HPLC) column.[18][19] One enantiomer forms a more stable, transient diastereomeric complex with the CSP and is retained longer, resulting in separation.[18] Polysaccharide-based CSPs are particularly effective for separating amino alcohols.[20]

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Begin with a polysaccharide-based CSP, such as a column coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® IA).

-

Initial Screening (Normal Phase): Prepare a 1 mg/mL solution of the racemic analyte. Use a mobile phase consisting of a non-polar solvent like hexane and a polar modifier like isopropanol (e.g., 90:10 hexane:isopropanol). For basic analytes like amino alcohols, add a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) to improve peak shape.[20]

-

Optimization: Adjust the ratio of hexane to isopropanol. Increasing the alcohol content generally decreases retention time but can affect resolution. The goal is to achieve baseline separation (Resolution, Rs > 1.5).

-

Alternative Screening (Reversed Phase): If normal phase is unsuccessful, screen reversed-phase conditions on an appropriate CSP. Mobile phases typically consist of buffered water and an organic modifier like acetonitrile or methanol.[20]

-

Scale-Up: Once an analytical method is established, it can be scaled up to a preparative scale by using a larger column and a higher flow rate to isolate gram quantities of each enantiomer.

Analytical Verification of Enantiomeric Purity

Resolving a racemate is meaningless without a robust analytical method to confirm the outcome. The primary metric is enantiomeric excess (e.e.) , which quantifies the purity of the mixture.

e.e. (%) = |(Major Enantiomer - Minor Enantiomer)| / (Major Enantiomer + Minor Enantiomer) * 100[21]

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) allows for physical separation and quantification of enantiomers based on peak area.[22][23][24] | Highly accurate and precise; provides direct measure of enantiomeric ratio; can detect trace impurities; applicable to a wide range of e.e. values.[25] | Requires method development; can be costly in terms of columns and solvents.[26] |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. The observed rotation is compared to the known specific rotation of the pure enantiomer.[27] | Rapid and non-destructive; equipment is widely available. | Can be unreliable and hard to reproduce; highly sensitive to concentration, solvent, temperature, and wavelength; requires an authenticated, pure standard of one enantiomer.[25][28] |

Pharmacological Consequences: Why Enantiopurity Matters

The fundamental reason for this rigorous separation and analysis lies in stereoselective pharmacology. Biological systems are inherently chiral. A receptor's binding site is a specific 3D pocket, and only one enantiomer may fit correctly to elicit the desired response—the "three-point attachment" model. The other enantiomer might not bind at all, or it might bind to a different receptor, causing off-target effects.[6][29]

For β-amino alcohols, a class to which 2-Amino-1-(2-bromophenyl)ethanol belongs, this is well-documented. In many β-blockers, the (S)-enantiomer is responsible for the β-adrenergic receptor blockade, while the (R)-enantiomer is significantly less active at that receptor.[30]

Given this precedent, it is highly probable that the enantiomers of 2-Amino-1-(2-bromophenyl)ethanol would exhibit different pharmacological and toxicological profiles. Developing the racemate without this knowledge would mean administering what is essentially a 50% impurity (the distomer), which could contribute to the side-effect burden or an altered pharmacokinetic profile without adding therapeutic benefit.[29]

Conclusion

The distinction between racemic and enantiopure this compound is not merely academic; it is a critical consideration with profound implications for drug safety, efficacy, and regulatory approval. While racemic synthesis provides a straightforward entry point, the principles of modern drug development demand a deeper investigation into the properties of the individual stereoisomers. Through established methodologies like diastereomeric salt resolution and the precision of chiral chromatography, the separation of enantiomers is an achievable and necessary step. The subsequent analytical verification confirms the success of this separation, paving the way for clear, unambiguous pharmacological studies. By embracing a strategy that prioritizes enantiopurity, researchers can unlock the full therapeutic potential of chiral molecules, leading to the development of safer, more effective medicines.

References

- Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design. Journal of Pharmaceutical and Biomedical Analysis.

- Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta.

- New method for the resolution of the enantiomers of 5,6-dihydroxy-2-methyl-aminotetralin by selective derivatization and HPLC analysis: applic

- Optical Purity and Enantiomeric Excess. Master Organic Chemistry.

- Enantiopure drug. Wikipedia.

- Determination of enantiomeric excess.

- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

- New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol.

- FDA issues flexible policy on chiral drugs.

- Determination of Enantiomeric Purity by Direct Methods. Thieme.

- HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases...

- 5.5 Polarimetry. Chemistry LibreTexts.

- Discovery and synthesis of chiral amino alcohols. BenchChem.

- New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. PubMed.

- Overcoming challenges in the purification of chiral amino alcohols. BenchChem.

- HPLC Technical Tip: Chiral Method Development. Phenomenex.

- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central.

- Development of New Stereoisomeric Drugs. FDA.

- Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid.

- Chiral HPLC Method Development. I.B.S. Analytical.

- FDARA: Single Enantiomer Exclusivity Revisited. FDA Law Blog.

- Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI.

- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. NIH.

- Chiral Analysis & Separ

- 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogen

- A Strategy for Developing HPLC Methods for Chiral Drugs.

- This compound. Advanced ChemBlocks.

- (R)-2-Amino-2-(2-bromophenyl)ethanol. MySkinRecipes.

- 2-amino-1-(3-bromophenyl)ethanol hydrochloride. Henan Allgreen Chemical Co.,Ltd.

- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.

- Enantioseparation of Amino Acids Using a Chiral Recognition Polymer. UCLA Technology Development Group.

- The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. Journal of the American Chemical Society.

- This compound | CAS# 849928-37-6. Hit2Lead.

- (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. MySkinRecipes.

- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. BenchChem.

- 2-amino-2-(4-bromophenyl)ethanol. MySkinRecipes.

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.

- Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-C

- Processes for producing optically active 2-amino-1-phenylethanol derivatives.

- Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PubMed Central.

- Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis.

- Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. Organic Chemistry Portal.

Sources

- 1. This compound 95% | CAS: 71095-20-0 | AChemBlock [achemblock.com]

- 2. (R)-2-Amino-2-(2-bromophenyl)ethanol [myskinrecipes.com]

- 3. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride [myskinrecipes.com]

- 4. FDARA: Single Enantiomer Exclusivity Revisited [thefdalawblog.com]

- 5. Enantiopure drug - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. Technology -Enantioseparation of Amino Acids Using a Chiral Recognition Polymer [ucla.technologypublisher.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scihorizon.com [scihorizon.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Thieme E-Books & E-Journals [thieme-connect.de]

- 22. Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. New method for the resolution of the enantiomers of 5,6-dihydroxy-2-methyl-aminotetralin by selective derivatization and HPLC analysis: application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Determination of enantiomeric excess [ch.ic.ac.uk]

- 26. hplc.today [hplc.today]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. masterorganicchemistry.com [masterorganicchemistry.com]

- 29. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Stability and Storage of 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride

Introduction: Chemical Integrity in Research and Development

2-Amino-1-(2-bromophenyl)ethanol hydrochloride is an important building block and intermediate in synthetic chemistry and pharmaceutical research. Its molecular structure, featuring a chiral center, an amino group, a hydroxyl group, and a substituted aromatic ring, provides a versatile scaffold for the development of more complex molecules. The integrity of such a starting material is paramount; instability not only compromises the yield and purity of subsequent reactions but can also introduce unknown impurities, leading to irreproducible results and potential safety concerns.

This guide provides an in-depth analysis of the factors governing the stability of this compound. It outlines field-proven storage and handling protocols and details the experimental framework necessary to validate its stability profile, ensuring its reliability for high-stakes research and development applications.

Chemical Identity:

-

IUPAC Name: 2-amino-1-(2-bromophenyl)ethan-1-ol hydrochloride[1]

-

Molecular Formula: C₈H₁₁BrClNO[1]

-

Molecular Weight: 252.54 g/mol [1]

-

Appearance: Typically a solid, which may be a beige powder[3]

Core Physicochemical Properties Influencing Stability

The stability of this compound is not an inherent constant but is dictated by its molecular structure and its interaction with the environment. Understanding these properties is the foundation for establishing rational storage conditions.

-

Hygroscopicity and Moisture Sensitivity: As a hydrochloride salt, the compound is polar and has the potential to be hygroscopic, meaning it can readily absorb moisture from the atmosphere. The related compound, ethanolamine hydrochloride, is explicitly noted to be hygroscopic[4]. Absorbed water can act as a solvent, promoting degradation reactions such as oxidation or facilitating physical changes like clumping, which complicates accurate weighing and handling.

-

Sensitivity to Air (Oxidation): The primary amine and secondary alcohol functional groups are susceptible to oxidation. Atmospheric oxygen can, over time, lead to the formation of impurities, such as the corresponding ketone or imine, altering the compound's purity and reactivity. For this reason, some suppliers of analogous ethanolamine hydrochlorides recommend handling and storing the material under an inert gas.

-

Photoreactivity: Aromatic compounds, especially those containing heteroatoms and halogens, can be sensitive to light, particularly UV radiation. Energy absorbed from light can promote the formation of radical species, initiating chain reactions that lead to complex mixtures of degradation products. While not always specified, protection from light is a standard precautionary measure for complex organic molecules[5].

Recommended Storage and Handling Protocols

Based on the physicochemical properties, a multi-layered approach to storage is required to preserve the integrity of the compound. The causality behind each recommendation is as critical as the instruction itself.

Core Storage Conditions

The following table summarizes the recommended conditions for maintaining the long-term and short-term stability of solid this compound.

| Parameter | Short-Term Storage (In-Use) | Long-Term Archival Storage | Justification |

| Temperature | Room Temperature (20-25°C)[1][6] | Cool (2-8°C) or Frozen (-20°C)[7] | Reduces the rate of all chemical degradation pathways. While stable at RT for short periods, long-term storage benefits from reduced thermal energy. |

| Atmosphere | Tightly Sealed Container[3] | Tightly Sealed, Inert Gas (Argon/Nitrogen) Backfill | Prevents exposure to atmospheric oxygen and moisture, directly inhibiting oxidative degradation and hygroscopic water absorption. |

| Light | Amber Glass Vial | Amber Glass Vial, Stored in Darkness | Protects the compound from photolytic degradation by blocking UV and high-energy visible light. |

| Humidity | Store with Desiccant | Store in a Desiccated Environment | Minimizes water absorption by the hygroscopic salt, preserving its physical form and chemical purity. |

Safe Handling Procedures

Due to its classification as an irritant and potentially harmful substance, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and splash goggles. When handling the powder outside of a contained system, a dust respirator is necessary to prevent respiratory irritation[4][7][8][9].

-

Ventilation: Handle the compound in a well-ventilated area or, preferably, within a certified chemical fume hood to minimize inhalation exposure[6][7].

-

Dispensing: Avoid creating dust during transfer[6][8]. Use appropriate tools and techniques for weighing and dispensing the solid.

-

Spill Management: In case of a spill, clean it up immediately using methods that do not generate dust. Avoid contact with skin and eyes[8].

Potential Chemical Degradation Pathways

Understanding the likely degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data. The structure of this compound suggests several vulnerabilities.

-

Oxidation: This is a primary degradation concern. The secondary alcohol can be oxidized to the corresponding ketone, 2-amino-1-(2-bromophenyl)ethan-1-one. The primary amine can also undergo oxidation, though this is typically less facile.

-

Photodegradation: UV light exposure could potentially lead to the cleavage of the carbon-bromine bond, forming radical species that can initiate further decomposition.

-

Thermal Decomposition: At high temperatures, more complex degradation involving fragmentation of the ethanolamine side chain or reactions involving the aromatic ring could occur.

Caption: Conceptual diagram of potential degradation pathways.

Framework for a Comprehensive Stability Assessment

To scientifically validate storage conditions and establish a retest period, a formal stability study is necessary. Forced degradation (or stress testing) is an indispensable part of this process, as mandated by ICH guidelines for drug development[10][11][12]. It serves to identify likely degradation products and establish the specificity of the analytical method.

Sources

- 1. This compound 95% | CAS: 71095-20-0 | AChemBlock [achemblock.com]

- 2. You are being redirected... [hit2lead.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. bio.vu.nl [bio.vu.nl]

- 5. isotope.com [isotope.com]

- 6. angenechemical.com [angenechemical.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chemos.de [chemos.de]

- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. onyxipca.com [onyxipca.com]

The Strategic Utility of 2-Amino-1-(2-bromophenyl)ethanol Hydrochloride in Asymmetric Synthesis: A Technical Guide

This guide provides an in-depth technical exploration of 2-amino-1-(2-bromophenyl)ethanol hydrochloride, a pivotal chiral building block in modern organic synthesis and drug development. We will delve into its chemical properties, stereoselective synthesis, and strategic applications, offering field-proven insights for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of a Chiral Scaffold

Chiral 1,2-amino alcohols are ubiquitous structural motifs in a vast array of biologically active molecules and pharmaceuticals.[1] The precise spatial arrangement of the amino and hydroxyl groups is often critical for molecular recognition and biological function. This compound, with its defined stereochemistry and versatile functional groups, serves as a valuable starting material for the synthesis of complex chiral molecules. The presence of the bromine atom on the phenyl ring provides a handle for further synthetic transformations, such as cross-coupling reactions, thereby expanding its utility in the construction of diverse molecular architectures.

This guide will focus on the practical aspects of utilizing this chiral building block, emphasizing the underlying principles that govern its synthesis and reactivity.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 71095-20-0 | [2] |

| Molecular Formula | C₈H₁₁BrClNO | [2] |

| Molecular Weight | 252.54 g/mol | [2] |

| IUPAC Name | 2-amino-1-(2-bromophenyl)ethan-1-ol hydrochloride | [2] |

| Appearance | Typically a solid | N/A |

| Melting Point | 245℃ (decomposes) for the 3-bromo isomer hydrochloride | [3] |

Note: The melting point for the 2-bromo isomer hydrochloride may vary.

Enantioselective Synthesis: Accessing Stereochemical Purity

The synthesis of enantiomerically pure 2-amino-1-(2-bromophenyl)ethanol is paramount to its application as a chiral building block. The primary strategy for achieving this is the asymmetric reduction of the corresponding α-amino ketone precursor, 2-amino-1-(2-bromophenyl)ethanone, or a protected derivative.

Biocatalytic Asymmetric Reduction

Enzymes, particularly alcohol dehydrogenases (ADHs), have emerged as powerful tools for the enantioselective reduction of ketones.[6][7] Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH) and its mutants have shown remarkable efficacy in the asymmetric reduction of 2-haloacetophenones.[6][8]

The general principle involves the use of a whole-cell or isolated enzyme catalyst, often with a co-factor regeneration system (e.g., using isopropanol as a sacrificial reductant). The choice of the specific enzyme mutant can dictate the stereochemical outcome, yielding either the (R)- or (S)-enantiomer with high enantiomeric excess (ee). For example, certain TeSADH mutants can produce (S)-2-bromo-1-phenylethanol with >99% ee.[8]

Experimental Protocol: Generalized Biocatalytic Reduction

-

Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., Tris-HCl, pH 7.0) is prepared.[6]

-

Substrate Addition: The prochiral ketone, 2-amino-2'-bromoacetophenone (or a suitable N-protected derivative), is added. A co-solvent like 2-propanol may be used to enhance solubility.[6]

-

Enzyme and Cofactor: The selected alcohol dehydrogenase and a catalytic amount of the NAD(P)H cofactor are introduced.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature, and the conversion is monitored by techniques such as HPLC or GC.

-

Workup and Isolation: Upon completion, the reaction mixture is typically extracted with an organic solvent. The product is then purified by chromatography or crystallization. The hydrochloride salt can be formed by treating the free base with HCl in a suitable solvent.

Causality in Biocatalysis: The high enantioselectivity observed in enzyme-catalyzed reductions stems from the highly organized and chiral active site of the enzyme. The substrate binds in a specific orientation, allowing for the hydride transfer from the cofactor to only one face of the carbonyl group, leading to the formation of a single enantiomer.

Chemo-catalytic Asymmetric Hydrogenation

Transition metal complexes with chiral ligands are also widely employed for the asymmetric hydrogenation of ketones. Catalysts based on ruthenium, rhodium, and iridium have proven to be highly effective.[9] The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Diagram: General Workflow for Asymmetric Synthesis

Caption: Synthetic routes to enantiopure this compound.

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-amino-1-(2-bromophenyl)ethanol. This can be achieved by several methods:

-

Diastereomeric Salt Formation: The racemic amino alcohol is reacted with a chiral acid (e.g., tartaric acid or a derivative) to form diastereomeric salts.[10] These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the separated salt by treatment with a base.

-

Enzymatic Kinetic Resolution: In this method, an enzyme selectively acylates one enantiomer of the amino alcohol, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated. Lipases are commonly used for this purpose.[11]

-

Chiral Chromatography: The racemic mixture can be separated into its constituent enantiomers by chromatography on a chiral stationary phase (CSP).[11][12] This method is often used for analytical purposes but can also be applied on a preparative scale.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of chiral molecules, particularly pharmaceuticals.[13] The amino alcohol moiety is a common pharmacophore, and the bromophenyl group allows for further structural elaboration.

While specific drug examples directly derived from the 2-bromo isomer were not prevalent in the initial search, the analogous (R)-2-amino-2-(4-bromophenyl)ethanol hydrochloride is a known compound in pharmaceutical reference standards, highlighting the importance of this class of compounds.[14] The general utility of chiral amino alcohols extends to their use as chiral auxiliaries and in the synthesis of ligands for asymmetric catalysis.[15][16][17][]

Diagram: Application in a Hypothetical Drug Synthesis

Caption: A generalized synthetic workflow illustrating the use of the title compound.

The development of prodrugs often involves the use of amino acids or their derivatives to improve properties such as bioavailability.[19][20] The amino alcohol structure of the title compound makes it a suitable candidate for incorporation into such strategies.

Conclusion and Future Perspectives

This compound is a chiral building block of significant value in organic synthesis. The development of efficient and highly stereoselective synthetic methods, particularly those employing biocatalysis and asymmetric hydrogenation, has made this compound readily accessible in enantiopure form. Its utility in the synthesis of complex chiral molecules, including potential pharmaceutical agents, is well-established. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes and the exploration of its application in the synthesis of novel bioactive compounds. The continued advancement in asymmetric synthesis will undoubtedly further enhance the importance of chiral building blocks like this compound.

References

-

Al-Zoubi, R. M., et al. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega, 6(31), 20567–20575. Available from: [Link]

-

Al-Zoubi, R. M., et al. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository. Available from: [Link]

-

MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-bromophenyl)ethanol. Available from: [Link]

-

Reeves, J. T., et al. (2018). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 20(15), 4481–4484. Available from: [Link]

-

Vo, T. H., et al. (2021). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected Aminoketones. ACS Omega, 6(4), 2893–2904. Available from: [Link]

-

Rikka, V. R., et al. (2016). Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes. Inorganic Chemistry, 55(1), 253–262. Available from: [Link]

-

BuyersGuideChem. (n.d.). 2-Amino-1-(2-bromophenyl)ethanol. Available from: [Link]

-

PubChem. (n.d.). 2-Amino-1-(4-bromophenyl)-1-ethanol. Available from: [Link]

-

Singh, U. K., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available from: [Link]

-

Rashid, M. H. A. (2021). BIOCATALYTIC ASYMMETRIC REDUCTION OF α-HALOACETOPHENONE ANALOGS USING THERMOANAEROBACTER PSEUDETHANOLICUS SECONDARY ALCOHOL DE. KFUPM ePrints. Available from: [Link]

- European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives (EP 0924193 A1).

-

Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10419–10437. Available from: [Link]

-

ResearchGate. (2015). 2'-Amino-5'-bromoacetophenone. Available from: [Link]

-

PubChemLite. (n.d.). 2-amino-2-(2-bromophenyl)ethan-1-ol hydrochloride. Available from: [Link]

-

Organic Chemistry Portal. (2023). Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. Available from: [Link]

-

Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Available from: [Link]

-

ResearchGate. (2018). Applications substituted 2-aminothiophenes in drug design. Available from: [Link]

-

University of York. (n.d.). Asymmetric Synthesis. Available from: [Link]

-

ResearchGate. (2004). Chiral Auxiliaries in Asymmetric Synthesis. Available from: [Link]

-

ResearchGate. (2014). Chiral Resolution with Frozen Aqueous Amino Acids. Available from: [Link]

-

Soai, K., et al. (1987). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 52(1), 133–135. Available from: [Link]

-

da Silva, J. F. M., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(11), 3301. Available from: [Link]

-

Semantic Scholar. (2015). Enantioselective Synthesis of ò-amino acids: A Review. Available from: [Link]

-

Thorose, A., et al. (1990). The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. Tetrahedron Letters, 31(40), 5729-5732. Available from: [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Pro-Drug Development. Available from: [Link]

Sources

- 1. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 71095-20-0 | AChemBlock [achemblock.com]

- 3. echemi.com [echemi.com]

- 4. 2-(2-Aminoethylamino)ethanol(111-41-1) 1H NMR spectrum [chemicalbook.com]

- 5. PubChemLite - 2-amino-2-(2-bromophenyl)ethan-1-ol hydrochloride (C8H10BrNO) [pubchemlite.lcsb.uni.lu]

- 6. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.kaust.edu.sa [repository.kaust.edu.sa]

- 8. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]

- 9. scihorizon.com [scihorizon.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 12. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]

- 13. (R)-2-Amino-2-(2-bromophenyl)ethanol [myskinrecipes.com]

- 14. biosynth.com [biosynth.com]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. ijpsjournal.com [ijpsjournal.com]

Potential Biological Activities of 2-Amino-1-(2-bromophenyl)ethanol Derivatives: A Technical Guide

Introduction: The 2-Amino-1-(2-bromophenyl)ethanol Scaffold - A Promising Core for Drug Discovery

The 2-Amino-1-(2-bromophenyl)ethanol scaffold belongs to the broader class of phenylethanolamines, a well-established pharmacophore present in numerous biologically active compounds.[1][2][3] The core structure, characterized by a phenyl ring, an ethanolamine side chain, and in this specific case, a bromine substituent at the ortho position of the phenyl ring, offers a unique combination of structural features that are ripe for exploration in drug discovery. The amino and hydroxyl groups on the ethanolamine moiety provide key sites for hydrogen bonding and further chemical modification, while the lipophilic nature of the brominated phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives.[4] This guide will delve into the potential biological activities of this class of compounds, drawing upon established structure-activity relationships (SAR) of related molecules and providing detailed methodologies for their synthesis and biological evaluation.

The strategic placement of a bromine atom at the ortho position is of particular interest. Halogenation, and specifically bromination, is a common strategy in medicinal chemistry to enhance the potency and modulate the metabolic stability of drug candidates.[5] The ortho-bromo substitution can induce conformational constraints and alter the electronic properties of the phenyl ring, potentially leading to novel interactions with biological targets. This guide will explore the promising antimicrobial, anticancer, and neuroprotective activities that derivatives of 2-Amino-1-(2-bromophenyl)ethanol may possess.

Anticipated Biological Activities: A Triad of Therapeutic Potential

Based on the extensive literature on phenylethanolamines and brominated aromatic compounds, derivatives of 2-Amino-1-(2-bromophenyl)ethanol are predicted to exhibit a range of biological activities. This section will explore the rationale behind these predictions and outline the potential mechanisms of action.

Antimicrobial Activity: A New Frontier in Combating Resistance

The growing threat of antimicrobial resistance necessitates the discovery of novel chemical entities with antibacterial and antifungal properties. The 2-Amino-1-(2-bromophenyl)ethanol scaffold presents a promising starting point for the development of new antimicrobial agents.

Causality Behind the Hypothesis:

-

The Phenylethanolamine Core: Derivatives of phenylethanolamine have been reported to possess antimicrobial properties. Their mechanism of action is often attributed to their ability to disrupt cell membrane integrity or interfere with essential enzymatic processes within the microbial cell.

-

The Role of Bromine: Brominated organic compounds have a long history of use as antimicrobial agents.[5] The presence of the bromine atom can enhance the lipophilicity of the molecule, facilitating its passage through the microbial cell wall and membrane. Furthermore, the electron-withdrawing nature of bromine can modulate the reactivity of the molecule, potentially enhancing its interaction with microbial targets.

Proposed Investigational Workflow:

To validate the antimicrobial potential of novel 2-Amino-1-(2-bromophenyl)ethanol derivatives, a systematic screening approach is recommended.

Caption: Workflow for in vitro anticancer screening and mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. [6][7][8][9]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-